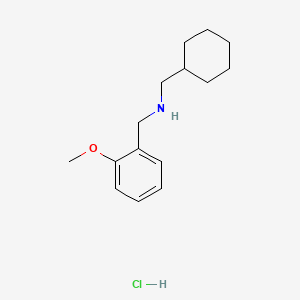![molecular formula C20H20N4O2S B4538251 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4538251.png)
1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-component reactions that allow for the incorporation of diverse functional groups. Mandal and Pramanik (2021) developed a p-TsOH-mediated one-pot, three-component methodology for synthesizing pyrrolo/indolo[1,2-a]quinoxalines with various substitutions, indicating a solvent-mediated pathway free from transition metals and external oxidants (Mandal & Pramanik, 2021). Additionally, Ahn et al. (2021) described an iron-catalyzed oxidative coupling method for synthesizing 4-aryl pyrrolo[1,2-α]quinoxalines, showcasing a direct synthesis route from methyl arene and 1-(2-aminophenyl) pyrroles (Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, often features complex arrangements that can exhibit unique behaviors such as atropisomerism. Goszczycki et al. (2021) synthesized phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivative and characterized its molecular structure using single crystal X-ray diffraction, noting the presence of P and M helical enantiomers (Goszczycki et al., 2021).
Chemical Reactions and Properties
Quinoxalines can undergo various chemical reactions due to their rich nitrogen content and structural diversity. For instance, Huang et al. (2020) reported a ruthenium-catalyzed [5+1] annulation of 1-(2-aminophenyl)pyrroles with α-carbonyl sulfoxonium ylides to synthesize pyrrolo[1,2-a]quinoxaline derivatives, indicating high functional-group tolerance and ambient condition suitability (Huang et al., 2020).
Physical Properties Analysis
The physical properties of quinoxaline derivatives are influenced by their molecular structure and substituent groups. The solvatochromism behavior, as observed by Goszczycki et al. (2021), indicates how solvent polarity can induce significant shifts in the absorption spectra of these compounds, affecting their physical appearance and potential for use in dye and pigment applications (Goszczycki et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine and related compounds are central to their reactivity and application potential. The study by An et al. (2017) on the Fe-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines highlights the functional group tolerance and the ability to obtain derivatives in moderate to good yields, demonstrating the compound's versatility and reactivity (An et al., 2017).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-3-13-24-19(21)18(27(25,26)14-9-5-4-6-10-14)17-20(24)23-16-12-8-7-11-15(16)22-17/h4-12H,2-3,13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBNNPJLYYTUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4538180.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-2-naphthylbutanamide](/img/structure/B4538184.png)
![N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4538187.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4538214.png)
![N-(4-{[(3-acetylphenyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide](/img/structure/B4538218.png)
![10'-hydroxy-3,6'-dimethyl-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B4538226.png)

![1-(ethylsulfonyl)-N'-[(1-isopropyl-1H-indol-3-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4538238.png)
![N-benzyl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4538245.png)
![2-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4538258.png)
![N-(6-tert-butyl-3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4538280.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4538283.png)
![1-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4538295.png)